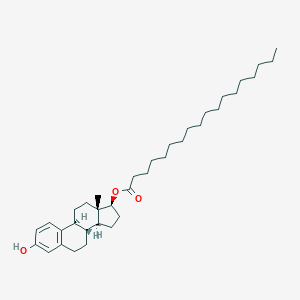

Estradiol 17-O-Octadecanoate

Description

Contextualization as a Long-Chain Fatty Acid Ester of Estradiol (B170435)

Estradiol 17-O-Octadecanoate is classified as a long-chain fatty acid ester of estradiol. This structural feature, the esterification of estradiol with stearic acid (an 18-carbon fatty acid), imparts a high degree of lipophilicity to the molecule. wikipedia.org This characteristic is central to its biological behavior, influencing its absorption, distribution, metabolism, and duration of action. The long fatty acid chain is what differentiates it from short-chain estradiol esters, such as estradiol benzoate (B1203000), and contributes to its prolonged effects. wikipedia.org

Role as a Prohormone for Estradiol in Biological Systems

In biological systems, Estradiol 17-O-Octadecanoate functions as a prohormone for estradiol. wikipedia.org This means that it is not biologically active itself in terms of binding to estrogen receptors. wikipedia.orgnih.gov Its estrogenic effects are exerted only after it undergoes enzymatic hydrolysis, a process where esterase enzymes cleave the fatty acid chain from the estradiol molecule, releasing the active hormone, estradiol. wikipedia.orgnih.gov This conversion is a critical step for its hormonal activity. The delayed nature of this hydrolysis is a key factor in its sustained action. nih.gov

Historical Context of Long-Acting Estrogen Ester Research

The development of long-acting estrogen esters was a significant advancement in hormone therapy. The research into these compounds aimed to overcome the short biological half-life of estradiol, which has limited oral bioavailability due to extensive first-pass metabolism in the liver. wikipedia.org Esterification of estradiol was found to be an effective strategy to prolong its therapeutic effect. wikipedia.org

Estradiol stearate (B1226849) was among the first long-acting estrogens to be developed and was studied by Karl Miescher in 1938. wikipedia.org It was subsequently patented and introduced for medical use under the brand name Depofollan between 1938 and 1941. wikipedia.org While it was never as widely used as other esters that followed, it is considered to be the first long-acting estrogen used in medicine. wikipedia.org This early research paved the way for the development of other widely used estradiol esters like estradiol valerate (B167501) and estradiol cypionate. wikipedia.org

Significance in the Study of Endogenous Lipoidal Estrogens

Estradiol 17-O-Octadecanoate is a component of what are known as lipoidal estrogens, which are nonpolar fatty acid esters of estradiol found endogenously in the body. wikipedia.orgnih.gov These lipoidal estrogens, including estradiol stearate and estradiol palmitate, are sequestered in fatty tissues, creating a protected reserve of preformed hormone. wikipedia.orgcapes.gov.br Research has shown that adipose tissue can activate the estrogenic signal through the action of hormonally sensitive esterases, suggesting a potential paracrine loop where fat cells can influence neighboring estrogen-sensitive tissues. capes.gov.br The study of Estradiol 17-O-Octadecanoate is therefore crucial for understanding the local regulation of estrogenic activity and the role of adipose tissue as an endocrine organ.

Interactive Data Table: Properties of Estradiol 17-O-Octadecanoate

| Property | Value |

| IUPAC Name | [(8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] octadecanoate wikipedia.org |

| Synonyms | Estradiol stearate, E2-17-St, Estradiol octadecanoate, Estradiol 17β-stearate wikipedia.org |

| Molecular Formula | C36H58O3 wikipedia.org |

| Molar Mass | 538.857 g·mol−1 wikipedia.org |

| Nature | Naturally occurring estrogen and estrogen ester wikipedia.org |

| Biological Role | Prohormone of estradiol wikipedia.org |

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(38)39-34-24-23-33-32-21-19-28-27-29(37)20-22-30(28)31(32)25-26-36(33,34)2/h20,22,27,31-34,37H,3-19,21,23-26H2,1-2H3/t31-,32-,33+,34+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIADYVOYCQRXRE-IMTRJTTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401002548 | |

| Record name | 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82205-00-3 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82205-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol-17-stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082205003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRADIOL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59G2KR8QBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Methodologies

Enzymatic Synthesis of Estradiol (B170435) 17-O-Octadecanoate and Related Esters

Enzymatic synthesis provides a powerful tool for the targeted modification of estradiol, offering high yields and minimizing the need for extensive protection and deprotection steps that are often necessary in traditional chemical synthesis. arkat-usa.orgconicet.gov.ar

Lipases are widely used biocatalysts for the esterification of steroids due to their commercial availability and broad substrate specificity. arkat-usa.orgresearchgate.net Among the various lipases tested for the acylation of estradiol, Candida rugosa lipase (B570770) (CRL) has been identified as particularly effective for monoacylation reactions. arkat-usa.orgmincyt.gob.ar In contrast, lipase from Candida antarctica (CALB) has shown to be more suitable for alcoholysis. arkat-usa.orgmincyt.gob.ar Studies have demonstrated that in the presence of CRL, the acylation of estradiol occurs with high regioselectivity. arkat-usa.org Other lipases, such as those from Pseudomonas sp. and porcine pancreas, have also been evaluated, but CRL and CALB often show superior performance in these specific transformations. arkat-usa.org

A key advantage of using enzymatic methods is the ability to achieve regioselective acylation, particularly at the C-17 hydroxyl group of the estradiol molecule. arkat-usa.orgnih.gov The enzymatic acylation process consistently yields monoacylated derivatives with the acyl group exclusively attached to the 17-position of the D-ring in the steroid's structure. arkat-usa.org This selectivity is crucial as the biological activity of estradiol esters is often dependent on the position of the ester group. arkat-usa.org For instance, the antioxidant properties of estradiol are linked to the free hydroxyl group on the aromatic A-ring. arkat-usa.org Enzymatic synthesis preserves this feature by selectively acylating the C-17 position. arkat-usa.orgmincyt.gob.ar

To maximize the yield and efficiency of the enzymatic synthesis of estradiol esters, several reaction parameters must be optimized.

Enzyme:Substrate Ratio: The ratio of enzyme to substrate (E/S) significantly influences the reaction rate. For the acylation of hydrocortisone, an E/S ratio of 2 was used. conicet.gov.ar In the synthesis of estradiol oleate (B1233923), an E/S ratio of 5 was employed. arkat-usa.org

Temperature: The reaction temperature is another critical factor. A study on the synthesis of estradiol oleate was conducted at 33°C, while the preparation of estradiol dioleate was optimized at 55°C. arkat-usa.org

Solvent: The choice of solvent can dramatically affect the enzyme's activity and the reaction's outcome. Toluene has been identified as a suitable solvent for the CRL-catalyzed synthesis of estradiol-17-oleate, leading to high yields. arkat-usa.org Other solvents like acetone, t-butanol, diisopropyl ether, and hexane (B92381) have also been tested, with varying results. arkat-usa.orgconicet.gov.ar

Acyl Donor Specificity: The nature of the acyl donor is also important. Direct esterification using fatty acids as acyl donors has been shown to be more efficient than transesterification with their corresponding ethyl esters. For example, the esterification of estradiol with oleic acid resulted in a significantly higher yield compared to the reaction with ethyl oleate. arkat-usa.org

Table 1: Optimization of Lipase-Catalyzed Acylation of Estradiol

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |

|---|---|---|---|---|---|

| Lipase | Candida rugosa lipase (CRL) | Candida antarctica lipase B (CALB) | Porcine Pancreatic Lipase (PPL) | CRL showed the best results for monoacylation. | arkat-usa.org |

| Solvent | Toluene | Diisopropyl ether | Acetone | Toluene provided the highest yield of the 17-monoester. | arkat-usa.org |

| Acyl Donor | Oleic Acid | Ethyl Oleate | - | Direct esterification with oleic acid was more efficient. | arkat-usa.org |

| Temperature | 33°C | 55°C | - | 55°C was optimal for the synthesis of the dioleate. | arkat-usa.org |

Regioselective Acylation at the C-17 Position

Structural Characterization of Synthesized Ester Analogues

The structural confirmation of synthesized estradiol esters is crucial and is typically achieved through a combination of spectroscopic techniques. hilarispublisher.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to determine the precise structure of the synthesized esters. hilarispublisher.comnih.gov In ¹H NMR, the downfield shift of the proton at the C-17 position confirms acylation at this site. conicet.gov.ar For example, in the synthesis of hydrocortisone-21-stearate, the H-21 signal shifted from δ 4.19 and 4.61 ppm in the starting material to δ 4.85 and 5.03 ppm in the product. conicet.gov.ar

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized ester and to study its fragmentation patterns, providing further evidence of its structure. mdpi.comhilarispublisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for analyzing the purity of the synthesized compounds and identifying any byproducts. arkat-usa.orghilarispublisher.com It was used to confirm the regioselective formation of the 17-oleoyl derivative of estradiol in a CRL-catalyzed reaction. arkat-usa.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the ester carbonyl group. mdpi.comresearchgate.net

Biochemical Transformation and Metabolic Pathways

Enzymatic Hydrolysis of Estradiol (B170435) 17-O-Octadecanoate to Estradiol

The critical first step in the bioactivation of estradiol 17-O-octadecanoate is the cleavage of the ester bond to yield 17β-estradiol. This reaction is catalyzed by various non-specific esterases and hydrolases present in different tissues.

In preclinical models, the hydrolysis of long-chain fatty acid esters of estradiol is carried out by esterases found in the cytosol of hormone-sensitive tissues. nih.gov Studies in bovine placenta have identified an esterase with activity towards estradiol fatty acid esters. nih.gov This enzyme's properties, including its molecular weight (approximately 84,000 Da) and inhibition by specific agents, show a strong resemblance to hormone-sensitive lipase (B570770) (HSL). nih.gov Further evidence suggests that HSL is likely the enzyme responsible for the hydrolysis of steroid fatty acid esters in bovine placenta and potentially other steroid hormone target tissues. nih.gov

In rat models, the metabolism of estradiol esters is rate-limited by the esterase-catalyzed hydrolysis to free estradiol. nih.gov These fatty acid esters are sequestered in adipose tissue, acting as a preformed reservoir of estradiol that requires enzymatic hydrolysis by esterases for activation. researchgate.netnih.gov In macrophages, 17β-estradiol has been shown to stimulate neutral cholesterol esterase activity, which is involved in the hydrolysis of cholesterol esters. nih.gov While not directly studying estradiol 17-O-octadecanoate, this indicates the presence of esterases capable of acting on steroid esters in these cells.

The rate of hydrolysis of estradiol esters is a key determinant of their metabolic fate and duration of action. In vitro and ex vivo studies using various biological matrices have provided insights into the kinetics of this process.

In rat models, the metabolic half-life of estradiol-17-stearate was found to be 580 minutes, which is dramatically longer than the half-life of free estradiol (approximately 2 minutes). nih.gov This slow metabolism is attributed to the rate-limiting hydrolysis step. nih.gov High levels of esterase activity in preclinical species like rats can lead to rapid ex vivo hydrolysis in collected biological samples, necessitating the use of esterase inhibitors to ensure accurate bioanalysis. researchgate.net

Studies using rat sperm have investigated the kinetics of estradiol interaction with its receptors during capacitation, demonstrating that kinetic analysis is a valuable tool for understanding hormone-receptor dynamics. cuni.cznih.gov While these studies focus on the parent hormone, the methodologies are applicable to understanding the enzymatic release of estradiol from its esters. The hydrolysis of estradiol esters is influenced by the biological matrix; for instance, rat liver microsomes have been used as a model enzymatic system to study the esterification process, which is the reverse of hydrolysis. oup.com

| Compound | Metabolic Half-Life (t½) | Reference |

|---|---|---|

| Estradiol | ~2 minutes | nih.gov |

| Estradiol-17-stearate | 580 minutes | nih.gov |

| Estradiol-17-arachidonate | 365 minutes | nih.gov |

Studies in rats have demonstrated an inverse relationship between the length of the acyl group and the rate of metabolism; as the chain length increases, the rate of metabolism steadily decreases. nih.gov This finding supports the idea that the esterase-mediated hydrolysis is the rate-limiting step. nih.gov While short-chain estradiol esters like estradiol acetate (B1210297) are rapidly hydrolyzed, long-chain esters such as estradiol stearate (B1226849) are more resistant to metabolism. wikipedia.org

The prolonged duration of action for long-chain esters is therefore a result of two factors: their increased lipophilicity, which allows for slow release from an injected depot, and their inherent resistance to metabolic hydrolysis. wikipedia.org In contrast, the shorter duration of short-chain esters is primarily due to their lipophilicity and release rate, as they are quickly hydrolyzed once available. wikipedia.org For example, the half-lives of estradiol acetate and estradiol hexanoate (B1226103) were found to be the same as that of estradiol itself when administered intravenously, whereas estradiol stearate showed a greatly increased half-life. wikipedia.org This highlights the protective effect of the long stearate chain against rapid enzymatic cleavage.

| Ester Chain Length | Effect on Clearance from Blood | Effect on Rate of Metabolism | Reference |

|---|---|---|---|

| Shorter (e.g., C2, C6) | Slower clearance for smaller acyl groups | Rapidly hydrolyzed, similar to estradiol | nih.govwikipedia.org |

| Longer (e.g., C12 to C18) | Clearance rate increases from C12 to C18 | Steadily decreases as chain length increases | nih.gov |

Kinetic Analysis of Esterase Activity in Biological Matrices (in vitro, ex vivo)

Subsequent Metabolism of Liberated Estradiol (in non-human biological systems)

Once estradiol is liberated from its fatty acid ester, it enters the same metabolic pathways as endogenously produced estradiol. In non-human biological systems, this involves extensive oxidative metabolism and conjugation reactions to facilitate its elimination. nih.govusz.ch

The primary route of estradiol metabolism is hydroxylation, an oxidative process catalyzed by cytochrome P450 (CYP) enzymes, followed by conjugation. usz.chnih.gov In rats, estradiol undergoes significant oxidative metabolism. nih.gov Key oxidative reactions include hydroxylation at the C-2 and C-4 positions of the steroid's A-ring, forming catechol estrogens like 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129). nih.govplos.orgoup.com These catechols can be further oxidized to reactive quinones. nih.govnih.gov

Following oxidation, estradiol and its hydroxylated metabolites are rendered more water-soluble for excretion through conjugation reactions. drugbank.com The main conjugation pathways are sulfation and glucuronidation. drugbank.comoup.com In these reactions, sulfate (B86663) or glucuronic acid groups are attached to the estrogen molecule, primarily at the C-3 phenolic hydroxyl group. oup.com These conjugated metabolites are then excreted in urine and/or feces. nih.gov An enterohepatic circulation loop can exist where conjugated estrogens are secreted in bile, hydrolyzed by gut bacteria, and then reabsorbed. drugbank.comfrontiersin.org

Several key enzymes are involved in the metabolism of the liberated estradiol in preclinical models.

17β-hydroxysteroid dehydrogenases (17β-HSDs) : These enzymes catalyze the interconversion between the potent 17β-estradiol and the less active estrone (B1671321). tandfonline.comnih.gov Different 17β-HSD isoforms have either oxidative (estradiol to estrone) or reductive (estrone to estradiol) activity, thereby modulating the local concentration of active estrogen. nih.govoup.com For example, 17β-HSD type 1 primarily converts estrone to estradiol, while type 2 oxidizes estradiol to estrone. oup.com In cultured cells, 17β-HSD14 has been shown to oxidize estradiol to estrone.

Cytochrome P450 (CYP) Isoforms : CYPs are the primary enzymes responsible for the oxidative metabolism of estradiol. nih.gov Different isoforms exhibit distinct regioselectivity for hydroxylation.

In rats, an active estrogen 2-hydroxylase system has been identified in gut mitochondria. nih.gov

Studies using expressed zebrafish CYP enzymes showed that CYP1A, CYP1C1, and CYP1C2 had the highest rates of estradiol metabolism, predominantly forming 2-hydroxyestradiol (2-OHE2). bioscientifica.com CYP1B1 produced the highest ratio of 4-hydroxyestradiol (4-OHE2) to 2-OHE2. bioscientifica.com

In rat liver microsomes, various hydroxylated metabolites are formed, with some metabolites being unique to rats compared to humans. nih.gov

In transgenic mouse models, human CYP3A4 was shown to enhance the clearance of estradiol, indicating its significant role in estradiol metabolism. oup.com

Aromatase (CYP19A1) : Aromatase is responsible for the synthesis of estrogens from androgens, converting androstenedione (B190577) to estrone and testosterone (B1683101) to estradiol. wikipedia.org While its primary role is in biosynthesis, its expression in peripheral tissues like adipose tissue contributes to the local estrogen environment. tandfonline.com

| Enzyme Family | Specific Enzyme(s) | Primary Function in Estradiol Metabolism | Reference |

|---|---|---|---|

| 17β-HSDs | 17β-HSD Type 1 | Reductive: Converts estrone to estradiol | oup.com |

| 17β-HSD Type 2, 14 | Oxidative: Converts estradiol to estrone | oup.com | |

| Cytochrome P450s | CYP1A, CYP1C (Zebrafish) | Hydroxylation (primarily 2-hydroxylation) | bioscientifica.com |

| CYP1B1 (Zebrafish) | Hydroxylation (primarily 4-hydroxylation) | bioscientifica.com | |

| CYP3A4 (Mouse model) | Hydroxylation, enhances estradiol clearance | oup.com | |

| Aromatase | CYP19A1 | Biosynthesis of estrone and estradiol from androgens | wikipedia.org |

Oxidative Metabolism and Conjugation (e.g., glucuronidation, sulfation)

Intracellular Dynamics and Turnover of Lipoidal Estrogens

Lipoidal estrogens, such as estradiol 17-O-octadecanoate, represent a unique class of nonpolar metabolites of estradiol. nih.gov These long-chain fatty acid esters of estradiol are considered long-acting estrogens and are the natural counterparts to the synthetic esters used in estrogen therapy. nih.gov Their intracellular dynamics are characterized by storage in lipid droplets, hydrolysis by esterases to release active estradiol, and a turnover rate that influences the duration of estrogenic effects.

Once inside the cell, lipoidal estrogens are primarily stored in lipid droplets. oup.comumich.edu This sequestration within lipid-rich compartments serves as an intracellular reservoir of preformed estradiol. researchgate.net The highly lipophilic and hydrophobic nature of these esters, including estradiol 17-O-octadecanoate, facilitates their partitioning into these lipid stores. wikipedia.org This storage mechanism is crucial for protecting the esterified hormone from rapid metabolism and for its gradual release over time.

The biological activity of lipoidal estrogens is dependent on their hydrolysis to free estradiol, as the esters themselves have no affinity for the estrogen receptor. nih.govwikipedia.org This conversion is catalyzed by intracellular esterases. nih.govnih.gov Studies have shown that different estradiol esters are hydrolyzed at varying rates. For instance, esterases exhibit lower activity towards estradiol 17-stearate compared to esters with unsaturated fatty acids like oleate (B1233923), linoleate, and linolenate. nih.gov This differential hydrolysis rate is a key determinant in the metabolic fate and biological potency of individual lipoidal estrogens. The rate-limiting step in the metabolism of these esters is the hydrolysis by esterases, which controls the slow release of estradiol from this hydrophobic reservoir. nih.gov

The turnover of lipoidal estrogens, involving both their formation (esterification) and breakdown (hydrolysis), is a dynamic process. nih.gov Research in human mammary cancer cell lines has demonstrated this turnover through esterification-de-esterification reactions. nih.gov The liberation of estradiol from its lipoidal form is thought to be important for maintaining the necessary occupancy of the estrogen receptor to initiate cellular responses, such as DNA synthesis. nih.gov

Studies investigating the intracellular concentration of lipoidal estrogens over time have provided insights into their turnover. For example, in MCF-7 cells exposed to estradiol, the intracellular concentration of lipoidal estradiol was found to increase over several hours and then decline upon removal of estradiol from the medium, indicating active metabolism. nih.gov

Table 1: Intracellular Concentration of Lipoidal Estradiol (E2-L) in MCF-7 Cells Over Time

| Time Point | Intracellular E2-L Concentration (pmol/mg DNA) |

| 0.5 hours | 1.8 ± 0.4 |

| 4 hours | 3.6 ± 0.6 |

| 16 hours | 4.3 ± 0.5 |

| 3 hours post-estrogen withdrawal | 3.7 ± 0.3 |

Data sourced from studies on human mammary cancer cells exposed to [3H]E2. nih.gov

The sustained release of estradiol from esters like estradiol 17-O-octadecanoate leads to a prolonged estrogenic response. nih.gov This is in contrast to the more rapid and shorter-lived effects of unesterified estradiol. nih.gov The delayed onset of action observed with estradiol esters is consistent with the requirement for their hydrolysis before they can bind to the estrogen receptor and elicit a biological response. nih.gov

Table 2: Half-life of Metabolism for Estradiol and its Esters

| Compound | Half-life of Metabolism (minutes) |

| Estradiol | ~2 |

| Estradiol-17-arachidonate | 365 |

| Estradiol-17-stearate | 580 |

Data from studies in rats, where the conversion of C-17-3H to 3H2O was used as a marker of metabolism. nih.gov

Pharmacokinetics and Biodistribution in Preclinical Models

Absorption and Systemic Distribution of Estradiol (B170435) 17-O-Octadecanoate

Estradiol 17-O-octadecanoate, also known as estradiol stearate (B1226849), is an ester of estradiol characterized by its high lipophilicity. wikipedia.org This property significantly influences its distribution within the body and allows for the formation of a depot at the site of administration, typically when given via intramuscular injection. wikipedia.org The long fatty acid chain of the stearate ester renders the molecule extremely hydrophobic, leading to its slow release from the injection site. wikipedia.org This slow release from the depot contributes to its prolonged duration of action compared to free estradiol. wikipedia.org

The increased lipophilicity of long-chain estradiol esters like estradiol stearate is a key factor in their sustained effect. wikipedia.org Unlike short-chain esters, whose prolonged action is primarily due to slow release from the depot, the extended duration of long-chain esters is a combination of this depot effect and their inherent resistance to metabolic breakdown. wikipedia.org

Due to its lipophilic nature, Estradiol 17-O-octadecanoate is readily sequestered and stored in adipose (fatty) tissues. nih.govnih.gov These tissues can act as a protected reservoir of the preformed hormone. nih.gov Research has shown that a significant amount of estradiol esters can be found in fat. nih.gov The concentration of these esters in adipose tissue suggests an active esterification capacity within this tissue. nih.gov This storage in fatty tissues contributes to the long-acting nature of the compound, as it can be slowly released back into circulation over time. nih.gov The presence of estradiol esters in adipose tissue, particularly in postmenopausal states, suggests in situ production and storage. nih.gov

Once in the bloodstream, Estradiol 17-O-octadecanoate exhibits unique transport characteristics compared to free estradiol. It does not bind to sex hormone-binding globulin (SHBG) or α-fetoprotein. wikipedia.orgnih.gov Instead, it is primarily transported by lipoproteins, such as high-density lipoprotein (HDL) and low-density lipoprotein (LDL). wikipedia.orgnih.gov Studies have shown that over 85% of estradiol stearate partitions into the lipoprotein fractions of both human and rat serum. nih.gov This association with lipoproteins is a key feature of its circulatory transport and may influence its uptake into target cells through lipoprotein receptors. nih.gov The hydrophobic nature of the ester facilitates its incorporation into these lipid-carrying particles. nih.gov

Sequestration and Storage in Adipose and Other Tissues (e.g., fatty tissues as protected hormone stores)

Clearance and Elimination Kinetics of Estradiol 17-O-Octadecanoate and its Metabolites (non-human species)

In preclinical models, the clearance and elimination kinetics of Estradiol 17-O-octadecanoate are markedly different from that of free estradiol. While the clearance of long-chain esters like estradiol stearate from the blood is relatively rapid and not drastically different from estradiol, their rate of metabolism is significantly slower. nih.govnih.gov

In rats, the half-life of metabolism for estradiol stearate is approximately 580 minutes, whereas the metabolic half-life of estradiol is about 2 minutes, similar to its clearance time. nih.gov This indicates that the rate-limiting step in the metabolism of estradiol esters is the hydrolysis of the ester bond by esterases to release free estradiol. nih.gov The length of the fatty acid chain plays a crucial role; as the chain length increases, the rate of metabolism steadily decreases. nih.gov

The primary route of excretion for estradiol and its metabolites is through the urine. nih.gov

Comparative Pharmacokinetic Analysis with Free Estradiol and Other Esters in Animal Models

Estradiol 17-O-octadecanoate demonstrates a significantly prolonged duration of action compared to free estradiol and its short-chain esters. wikipedia.org This sustained release profile is a direct consequence of its high lipophilicity, depot formation at the injection site, and slow metabolic hydrolysis. wikipedia.org

When administered intravenously in rodents, estradiol stearate has a terminal half-life of 6 hours, which is substantially longer than the 2-minute half-life of free estradiol. wikipedia.org In contrast, short-chain esters like estradiol acetate (B1210297) and estradiol hexanoate (B1226103) have half-lives similar to that of estradiol, indicating their rapid hydrolysis. wikipedia.org

The prolonged effect of short-chain esters is mainly due to their slow release from an injected depot, whereas for long-chain esters like estradiol stearate, the extended duration is due to both this depot effect and their resistance to metabolism. wikipedia.org Studies comparing different estradiol esters have shown that the duration of elevated estrogen levels is directly related to the length of the ester chain, with longer chains providing a more sustained release. nih.gov For instance, estradiol cypionate, a longer-chain ester, provides elevated estrogen levels for about 11 days, compared to 4-5 days for the shorter-chain estradiol benzoate (B1203000) in human subjects, a principle that is mirrored in animal models. nih.gov

The slow-onset and sustained estrogenic stimulus produced by estradiol stearate in various target tissues further differentiate its biological properties from other natural and synthetic estrogens. nih.gov

Impact of Administration Route on Pharmacokinetic Parameters in Animal Studies

The route of administration significantly alters the pharmacokinetic profile of Estradiol 17-O-Octadecanoate, primarily influencing its absorption, bioavailability, and duration of action. As a long-chain fatty acid ester of estradiol, its high lipophilicity governs its behavior following administration by different routes, leading to distinct pharmacokinetic parameters compared to unmodified estradiol or its short-chain esters. wikipedia.org

Intravenous Administration

Following intravenous injection in rodent models, Estradiol 17-O-Octadecanoate demonstrates a significantly prolonged terminal half-life compared to unesterified estradiol. This highlights the resistance of the long-chain ester to rapid hydrolysis by esterases in the bloodstream. wikipedia.org In contrast, short-chain esters of estradiol, such as the acetate or hexanoate esters, are hydrolyzed much more rapidly and exhibit half-lives similar to that of estradiol itself when administered intravenously. wikipedia.org

The extended half-life of intravenously administered Estradiol 17-O-Octadecanoate is a key differentiator from short-chain esters, whose prolonged action when given via other routes is mainly due to slow absorption from the injection site. For Estradiol 17-O-Octadecanoate, the prolonged duration is a result of both its slow release from depots (in the case of extravascular administration) and its inherent resistance to metabolic breakdown. wikipedia.org

Table 1: Terminal Half-Life in Rodents Following Intravenous Injection

| Compound | Terminal Half-Life |

| Estradiol 17-O-Octadecanoate | ~6 hours |

| Estradiol | ~2 minutes |

| Data sourced from studies in rodents. wikipedia.org |

Subcutaneous and Intramuscular Administration

When administered via subcutaneous or intramuscular injection, Estradiol 17-O-Octadecanoate functions as a long-acting depot formulation. wikipedia.org The high lipophilicity of the compound causes it to be sequestered in the fatty tissue at the site of injection. From this depot, the compound is released slowly into the systemic circulation. This slow release, combined with its resistance to hydrolysis, results in a sustained duration of action. wikipedia.org

Studies on other long-chain estradiol esters, such as estradiol cypionate, administered intramuscularly to animal models like llamas and feral cats, show a delayed time to reach maximum plasma concentration (Tmax) and a prolonged period of elevated hormone levels compared to shorter-chain esters like estradiol benzoate. nih.govmdpi.comnih.gov For instance, after intramuscular injection, the peak plasma levels for estradiol cypionate were reached in approximately 4 days, whereas for estradiol benzoate, the peak was reached in about 2 days. nih.gov The duration of elevated estrogen levels was also significantly longer for the cypionate ester (approximately 11 days) compared to the benzoate ester (4-5 days). nih.gov This principle of slower absorption and longer duration for longer-chain esters is directly applicable to Estradiol 17-O-Octadecanoate.

Oral Administration

The oral bioavailability of Estradiol 17-O-Octadecanoate is significantly lower than that achieved through parenteral routes. This is primarily due to extensive first-pass metabolism in the liver. wikipedia.org Like other estrogens, it is susceptible to rapid hepatic clearance, which greatly reduces the amount of active compound reaching systemic circulation. Consequently, Estradiol 17-O-Octadecanoate has much greater potency when administered via subcutaneous injection compared to the oral route. wikipedia.org The high lipophilicity of Estradiol 17-O-Octadecanoate suggests the potential for absorption via the intestinal lymphatic system, which could partially bypass first-pass metabolism. This route has been explored for other lipophilic drug conjugates to enhance oral bioavailability.

Table 2: Summary of Pharmacokinetic Characteristics by Administration Route

| Administration Route | Bioavailability | Peak Concentration (Cmax) | Time to Peak (Tmax) | Duration of Action | Key Findings in Preclinical Models |

| Intravenous | 100% (by definition) | High, immediate | Very short | Extended half-life (~6 hrs) due to resistance to hydrolysis. wikipedia.org | Significantly longer half-life than estradiol (~2 min), indicating slow metabolic clearance. wikipedia.org |

| Subcutaneous/Intramuscular | High | Lower than IV | Delayed | Prolonged | Forms a depot at the injection site, leading to slow, sustained release. Potency is much greater than oral route. wikipedia.org |

| Oral | Low | Low | Variable | Short | Subject to extensive first-pass metabolism in the liver, leading to reduced potency. wikipedia.org |

Molecular and Cellular Mechanisms of Estrogenic Action Mediated by Hydrolyzed Estradiol in Preclinical Models

The biological activities associated with estradiol (B170435) 17-O-octadecanoate are not intrinsic to the ester itself but are a consequence of its hydrolysis to 17β-estradiol. wikipedia.org This liberated estradiol then interacts with various cellular components to initiate a cascade of signaling events.

Estrogen Receptor Interaction and Activation by Liberated Estradiol (ERα, ERβ, GPER)

Once freed from its fatty acid ester, estradiol interacts with and activates at least three distinct types of estrogen receptors: Estrogen Receptor Alpha (ERα), Estrogen Receptor Beta (ERβ), and the G protein-coupled estrogen receptor (GPER). oncotarget.comfrontiersin.orgdrugbank.com These receptors are located in various cellular compartments, including the nucleus, cytoplasm, and plasma membrane, allowing for a diverse range of signaling responses. nih.govwikipedia.org

Estradiol 17-O-octadecanoate itself has no affinity for the estrogen receptor and must be converted to estradiol to exert its estrogenic effects. wikipedia.org The binding of estradiol to its receptors is a critical first step in initiating its physiological actions. wikipedia.org The affinity of estradiol for its receptors varies, with estimated binding affinities for GPER being in the range of 3–6 nM, which is considerably higher than its affinities for the classical nuclear receptors, ERα and ERβ (0.1–1 nM). frontiersin.org However, direct comparison of binding affinities can be challenging due to the different cellular environments of these receptors. frontiersin.org

Selective agonists have been developed to study the individual roles of these receptors. For instance, G-1 is a highly selective GPER agonist, while G15 and G36 are GPER antagonists. frontiersin.org Propyl pyrazole (B372694) triol (PPT) is known to be a specific agonist for ERα. frontiersin.org The differential activation of these receptors by estradiol and other ligands leads to a wide array of cellular responses.

Modulation of Gene Transcription and Protein Synthesis in Estrogen-Responsive Cells

The activation of estrogen receptors by liberated estradiol leads to significant changes in gene transcription and subsequent protein synthesis in estrogen-responsive cells. imrpress.comoup.comdovepress.com In preclinical models, estradiol has been shown to regulate the expression of a wide array of genes involved in critical cellular functions.

For example, in rat white adipocytes, estradiol treatment rapidly increases the messenger RNA (mRNA) and protein levels of c-fos and c-jun, which are components of the AP-1 transcription factor complex. oup.com This induction suggests that some of estradiol's effects in fat cells are mediated through the modulation of AP-1 dependent gene expression. oup.com

In breast cancer cell lines, such as MCF7 and T47D, 17β-estradiol modulates the expression of numerous genes. dovepress.com In MCF7 cells, a significant number of genes are regulated by estradiol, with a mix of both up- and down-regulation. dovepress.com In contrast, in T47D cells, all estradiol-regulated genes observed in one study were upregulated. dovepress.com These gene expression changes ultimately result in cell-specific responses, including proliferation and differentiation. imrpress.com

Furthermore, estradiol can influence the expression of genes associated with oncogenic pathways, such as MYC and mTORC1, and promote cancer cell metabolism by increasing the expression of genes involved in mitochondrial respiration. jci.org The transcriptional response to estradiol is complex and can vary significantly between different cell types and tissues.

Role of Estradiol 17-O-Octadecanoate as a Reservoir for Sustained Estrogenic Signaling

A key characteristic of estradiol 17-O-octadecanoate is its function as a long-acting prohormone, providing a sustained release of estradiol. wikipedia.org This is due to its slow hydrolysis by esterases, which is the rate-limiting step in its metabolism. nih.gov This contrasts with the rapid clearance and metabolism of unesterified estradiol. nih.gov

This sustained release of estradiol from its stearate (B1226849) ester leads to a prolonged estrogenic stimulus in various target tissues. nih.gov Studies in rats have shown that while the maximal induction of uterine nuclear estrogen receptors by estradiol 17-stearate is lower than that of a similar dose of estradiol, the induction is markedly more sustained. nih.gov This prolonged action is attributed to the slow release of estradiol from this hydrophobic reservoir. nih.gov This characteristic differentiates it from other natural and synthetic estrogens. nih.gov

Impact on Cellular Processes in Preclinical Models (e.g., cell proliferation, differentiation, specific metabolic pathways, inflammation)

The sustained release of estradiol from estradiol 17-O-octadecanoate has a profound impact on various cellular processes in preclinical models.

Cell Proliferation: Estradiol is a potent stimulator of cell proliferation in various tissues. In preclinical models, it has been shown to increase the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis. ahajournals.org Similarly, estradiol promotes the proliferation of ductal epithelial cells in the breast and uterine epithelial cells. nih.gov In some cancer models, however, the effect can be complex. For instance, long-term exposure of MCF7 breast cancer cells to 17β-estradiol enhanced cell proliferation in vitro, but did not necessarily promote tumor growth in a xenograft mouse model after withdrawal of the treatment. spandidos-publications.com

Cell Differentiation: Estradiol also plays a crucial role in cell differentiation. It has been shown to stimulate the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation. mdpi.com In a mouse model of collagenase-induced osteoarthritis, estradiol treatment influenced bone marrow cell differentiation, leading to a decrease in osteoclast populations and an inhibited capacity to differentiate into osteoclastogenic cells in vitro. nih.gov In a 3T3-L1 preadipocyte cell model, 17-β-estradiol was found to increase adipogenesis. mdpi.com

Specific Metabolic Pathways: Estradiol significantly influences metabolism. oup.com It regulates key aspects such as glucose homeostasis and lipolysis. oup.com In preclinical models, estradiol has been shown to regulate energy substrate availability in the brain, increasing glucose levels in the hippocampus while decreasing lactate (B86563) and ketones in the striatum. nih.gov It can also affect lipid metabolism; for example, estrogenic activation in pancreatic β-cells can suppress lipid synthesis. oup.com

Advanced Research Methodologies and Analytical Techniques

Quantification of Estradiol (B170435) 17-O-Octadecanoate and its Metabolites in Biological Samples

Accurate measurement of Estradiol 17-O-Octadecanoate and its related compounds in biological samples such as plasma, serum, and tissues is fundamental for research. Various analytical technologies, each with distinct advantages and limitations, are utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique for the quantification of steroid esters. nih.govwaters.com This method offers high specificity, which is crucial when analyzing trace amounts of analytes in complex biological samples like plasma or hair. waters.comwaters.com For the analysis of estradiol and its esters, a derivatization step is typically required to increase the volatility and thermal stability of the compounds for GC analysis. nih.govthermofisher.com Common derivatizing agents include pentafluorobenzoyl chloride and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com

The use of tandem mass spectrometry (GC-MS/MS) further enhances sensitivity and specificity, allowing for the detection of steroid esters at very low concentrations, with limits of detection (LOD) reaching the picogram per milliliter (pg/mL) or even femtogram (fg) on-column range. nih.govthermofisher.comresearchgate.net This is achieved through techniques like Multiple Reaction Monitoring (MRM), which reduces background noise and matrix interference. waters.comwaters.com For instance, a validated GC-MS/MS method using chemical ionization has been successful in detecting testosterone (B1683101) esters in plasma at concentrations as low as 10 pg/mL. nih.gov Similarly, a method for estradiol in plasma demonstrated the ability to detect 55 fg on-column, equivalent to 2.5 pg/mL in plasma. thermofisher.com These methodologies are critical for studying the low physiological concentrations of estradiol esters. nih.gov

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a gold standard for the measurement of steroid hormones and their metabolites due to its high accuracy, precision, and sensitivity. nih.govnih.gov This technique can simultaneously quantify multiple estrogens and their metabolites from a small sample volume, which is advantageous for comprehensive metabolic studies. nih.gov Sample preparation often involves hydrolysis, extraction (liquid-liquid or solid-phase), and sometimes derivatization to enhance ionization efficiency. nih.gov LC-MS/MS methods for estrogens commonly use reversed-phase columns (C8 or C18) for separation and electrospray ionization (ESI) as the ionization source. farmaciajournal.com The high specificity of LC-MS/MS minimizes the cross-reactivity issues often encountered with immunoassays, making it particularly reliable for measuring low estrogen concentrations. nih.gov

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the separation and quantification of estradiol and its esters. nih.govarabjchem.org HPLC methods often employ reversed-phase columns and are coupled with various detectors, including UV-Vis spectrophotometry or fluorescence detection (FLD) for enhanced sensitivity. arabjchem.orgmdpi.com To improve detection limits, derivatization with fluorescent tags like dansyl chloride can be performed. mdpi.comnih.gov HPLC can be used to separate structurally similar estrogens and their esters, and after separation, fractions can be collected for further analysis by other techniques like GC-MS. nih.govrsc.org While HPLC alone may lack the sensitivity of mass spectrometry-based methods for endogenous levels, it is a robust method for analyzing pharmaceutical preparations and can achieve good linearity and precision. nih.govarabjchem.org

| Technique | Sample Type | Key Features | Limit of Detection (LOD) / Quantification (LOQ) | Reference(s) |

| GC-MS/MS | Plasma, Hair | High sensitivity and specificity; Requires derivatization. | LOD as low as 10 pg/mL for steroid esters in plasma. | nih.govwaters.com |

| LC-MS/MS | Urine, Serum, Plasma | "Gold standard"; High reproducibility; Simultaneous measurement of multiple metabolites. | LOQ ≤10% Coefficient of Variation for 15 urinary estrogens. | nih.govnih.gov |

| HPLC-FLD | Plasma, Saliva | Requires derivatization for fluorescence; Good linearity. | LOQ of 10 ng/mL for estradiol and metabolites. | mdpi.com |

| HPLC-UV | Pharmaceutical Tablets | Simple, economical, and reproducible. | LOD of 10 ng/mL for 17 β-estradiol. | arabjchem.org |

Radioimmunoassay (RIA) has historically been a common method for quantifying hormones, including estradiol. nih.gov These assays are based on the principle of competitive binding between a radiolabeled antigen and an unlabeled antigen for a limited number of antibody binding sites. researchgate.net While RIA kits for estradiol are commercially available, the technique has known limitations, particularly regarding specificity. mpbio.comibl-international.com

Conventional immunoassays can suffer from cross-reactivity, where the antibody binds to other structurally similar steroids, leading to inaccurate measurements, especially at low concentrations. nih.govnih.gov This has led to a consensus in some fields that immunoassays should be used with caution for steroid hormone analysis, with a preference for more specific methods like mass spectrometry. nih.gov Despite these limitations, RIA and other immunological methods like enzyme-linked immunosorbent assays (ELISA) are still utilized in preclinical research, often as a screening tool, due to their relative simplicity and high throughput. scientific.netpsu.edu For instance, an indirect competitive ELISA (icELISA) was developed for the sensitive detection of 17-beta-estradiol, achieving a limit of detection of 0.08 ng/mL. scientific.net However, for definitive quantification, results are often validated by more robust methods like isotope dilution-mass spectrometry. nih.gov

The development of novel biosensors presents a powerful and flexible approach for the rapid and sensitive detection of estradiol in various research samples. frontiersin.orgnih.gov These devices combine a biological recognition element (bioreceptor) with a physicochemical transducer to generate a measurable signal. Bioreceptors used for estradiol detection include enzymes, antibodies, and nucleic acid aptamers. frontiersin.orgresearchgate.net

Electrochemical biosensors are a prominent type, where the binding of estradiol to the bioreceptor causes a change in an electrical signal. ama-science.org Nanomaterials, such as graphene and carbon dots, are often incorporated to enhance the sensitivity and performance of these sensors. nih.govrsc.org For example, an electrochemical enzyme biosensor using laccase cross-linked on a modified glassy carbon electrode achieved a very low detection limit of 0.13 pM for 17β-estradiol. ama-science.orgama-science.org Another approach involves optical biosensors, such as those based on fluorescence or surface plasmon resonance, which can also provide high sensitivity. nih.gov These emerging technologies offer advantages in terms of small sample volume, speed, and potential for miniaturization, meeting the needs for environmental monitoring and research applications. frontiersin.orgnih.gov

| Biosensor Type | Bioreceptor | Transduction Method | Key Features | Limit of Detection (LOD) | Reference(s) |

| Enzyme Biosensor | Laccase | Electrochemical | High sensitivity, mediated electron-transfer. | 0.13 pM | ama-science.orgama-science.org |

| Enzyme Biosensor | Horseradish Peroxidase (HRP) | Electrochemical | Uses a conducting polymer matrix. | 105 nM | rsc.org |

| Immunosensor | Estrogen Receptor-α (ER-α) | Electrochemical (SWV) | High selectivity, uses quantum dots. | 1.69 nM | mdpi.com |

| Aptasensor | Aptamer/Antibody | Electrochemical | "Sandwich" assay format. | Not specified | nih.gov |

| Fiber-Optic Biosensor | Recombinant Human ERα/β | Evanescent Wave Fluorescence | Can distinguish mimics with a broad range of affinities. | Not specified | nih.gov |

Radioimmunoassay (RIA) and Immunological Detection Methods in Preclinical Research

Techniques for Investigating Prolonged Hormonal Action and Ester-Specific Dynamics (Preclinical Models)

Understanding the long-acting nature of Estradiol 17-O-Octadecanoate requires methods that can track its presence and the resulting hormonal activity in target tissues over extended periods in preclinical animal models.

A key preclinical technique for studying the pharmacokinetics and tissue distribution of estradiol esters involves the use of radiolabeled compounds. bioscientifica.com By administering radiolabeled estradiol, researchers can trace the distribution of radioactivity throughout the body and within specific target tissues over time. bioscientifica.comoup.com This provides a comprehensive view of the absorption, distribution, metabolism, and excretion of the hormone and its derivatives. bioscientifica.com For instance, studies have measured total radioactivity in tissues like the liver, muscle, and uterus following the administration of labeled estradiol to understand its partitioning and accumulation. oup.com

This approach can be combined with chromatographic separation of tissue extracts to distinguish between the parent ester, free estradiol, and various metabolites, providing crucial information on the local metabolism within a tissue. bioscientifica.com Furthermore, direct measurement of estradiol ester concentrations in different tissues, particularly adipose tissue, has been instrumental in demonstrating their role as a long-term, protected reservoir of hormone. nih.gov Studies have shown that fatty tissues sequester large amounts of estradiol esters, which can be slowly hydrolyzed by local esterases to release active estradiol, thereby creating a local paracrine loop and sustaining hormonal effects over time. nih.govhelsinki.fi This assessment of steroidal content in tissues like fat and muscle provides direct evidence of the ester-specific dynamics that lead to prolonged hormonal action. nih.gov

In Vitro and Ex Vivo Esterase Activity Assays

Estradiol 17-O-Octadecanoate, like other fatty acid esters of estradiol, is inherently inactive and does not bind to the estrogen receptor (ER). oup.com Its biological activity is entirely dependent on its enzymatic hydrolysis to release free 17β-estradiol (E2). oup.comnih.govcapes.gov.br This conversion is catalyzed by esterase enzymes present in various tissues. The study of this bioactivation process relies on robust in vitro and ex vivo esterase activity assays.

Studies on adipose tissue, a significant reservoir for these lipophilic esters, have identified hormone-sensitive lipase (B570770) (HSL) as one of the key enzymes responsible for their hydrolysis. oup.comcore.ac.uk In vitro experiments using homogenized adipose tissue have demonstrated that inhibiting HSL can reduce the hydrolysis of E2 esters by 33–51%, confirming its role in activating the stored hormone. core.ac.uk These findings highlight how hormonally sensitive esterases can regulate the local estrogenic signal within tissues where these esters are sequestered. nih.govcapes.gov.br

The table below summarizes findings from esterase activity assays in different tissues.

| Tissue | Enzyme(s) Implicated | Assay Findings | Reference(s) |

| Rat Brain (Pituitary, Hypothalamus, POA, Amygdala) | Esterases | Hydrolysis of E2-17-stearate was measured, demonstrating that enzymatic activity is the rate-limiting step for hormonal action. | oup.com |

| Adipose Tissue | Hormone-Sensitive Lipase (HSL) | Inhibition of HSL significantly reduced the hydrolysis of E2 fatty acyl esters, confirming its role in the bioactivation process. | core.ac.uk |

| Liver, Extrahepatic Tissues | Clofibrate-inducible esterase | Treatment with clofibrate (B1669205) was found to stimulate the hydrolysis of E2 fatty acid esters to the parent steroid hormone. | nih.gov |

Microdialysis and In Vivo Imaging for Real-Time Monitoring in Animal Brain

To understand the real-time dynamics of liberated estradiol in the brain, researchers employ sophisticated techniques like in vivo microdialysis and advanced imaging methods.

In vivo microdialysis is a powerful technique for measuring temporal changes in the concentration of neurochemicals in specific brain regions of freely behaving animals. uliege.befrontiersin.org This method involves implanting a small, semi-permeable probe into a target brain area. Artificial cerebrospinal fluid is perfused through the probe, allowing extracellular molecules, including estradiol, to diffuse across the membrane into the collected dialysate. frontiersin.orgfrontiersin.org By coupling microdialysis with highly sensitive immunoassays, researchers have successfully monitored rapid, site-specific fluctuations in brain estrogen concentrations with a time resolution as fine as 10 minutes. uliege.benih.gov For instance, studies in quail have shown that extracellular estrogen levels increase within 10 minutes in the medial preoptic nucleus during sexual interaction, demonstrating the technique's ability to link local hormone dynamics to specific behaviors. uliege.beuliege.benih.gov While powerful for temporal resolution, a limitation is that the probe insertion can cause tissue injury, which may itself induce neurosteroid synthesis. frontiersin.orgfrontiersin.org

In vivo imaging , particularly Positron Emission Tomography (PET), offers a non-invasive way to visualize and quantify the distribution of estrogen receptors (ERs) throughout the brain, which are the targets for liberated estradiol. The most widely used PET tracer for this purpose is 16α-[¹⁸F]fluoro-17β-estradiol ([¹⁸F]FES). frontiersin.org In preclinical studies using small-animal PET scanners, [¹⁸F]FES allows for the mapping of ER availability in the rat brain. researchgate.net Following administration, the highest uptake of [¹⁸F]FES is observed in brain regions known for high ER density, such as the pituitary, hypothalamus, and amygdala. researchgate.net This imaging technique can be used to assess how ER levels change under different physiological conditions and to confirm that the tracer binding is specific by co-injecting it with unlabeled 17β-estradiol, which results in a decreased PET signal in ER-rich regions. researchgate.net

Omics Approaches (e.g., Metabolomics, Proteomics) in Estradiol-Related Preclinical Studies

Omics technologies provide a global view of the molecular changes induced by estradiol, offering deep insights into its mechanisms of action far beyond its direct receptor interactions.

Proteomics has been used to analyze the large-scale changes in protein expression following estradiol treatment. A notable study investigated the impact of in vivo 17β-estradiol administration on the mitochondrial proteome in the brains of ovariectomized rats. nih.govjneurosci.orgnih.gov Using two-dimensional gel electrophoresis and mass spectrometry, the study identified 66 mitochondrial proteins whose expression changed by twofold or more. nih.govjneurosci.org Of these, 28 proteins were upregulated and 38 were downregulated. nih.govjneurosci.org The regulated proteins included key enzymes involved in cellular energetics, demonstrating that estradiol enhances brain mitochondrial efficiency by altering metabolic pathways like pyruvate (B1213749) oxidation and the tricarboxylic acid (TCA) cycle. nih.govjneurosci.orgnih.govjneurosci.org

| Selected Proteins Regulated by 17β-Estradiol in Rat Brain Mitochondria |

| Increased Expression |

| Pyruvate dehydrogenase subunits |

| Aconitase 2 (TCA cycle enzyme) |

| ATP synthase subunits |

| Decreased Expression |

| Peroxiredoxin-2 |

| Glutathione S-transferase |

| Dihydropyrimidinase-related protein 2 |

| Source: nih.govjneurosci.org |

Metabolomics , the comprehensive study of small-molecule metabolites, has also been applied to uncover estradiol's effects. An analysis of rheumatoid arthritis synovial fibroblasts treated with 17β-estradiol using liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified eight significantly altered metabolites out of thousands of features. nih.gov The study highlighted that the nicotinate (B505614) and nicotinamide (B372718) metabolism pathway was highly correlated with estradiol treatment, with key metabolites like NAD+ and 1-methylnicotinamide (B1211872) (1-MNA) being upregulated. nih.gov Another metabolomics study on mouse osteoclasts found that estradiol altered the levels of 27 intracellular metabolites, including various lysophosphatidylcholines (LysoPCs), with glycerophospholipid metabolism identified as a primary target pathway. rsc.org

Computational Chemistry and Molecular Modeling for Ligand-Receptor Interactions (of liberated estradiol)

Computational chemistry and molecular modeling are indispensable tools for understanding the precise interactions between liberated estradiol and its nuclear receptors, ERα and ERβ, at an atomic level. medicinescience.org These in silico methods allow researchers to predict the binding modes, affinities, and the structural basis of receptor activation. plos.org

Molecular docking is a primary technique used to simulate the binding of a ligand (estradiol) into the active site of its receptor. frontiersin.orgplos.org Studies have successfully used docking to characterize the binding interactions of estradiol and its derivatives with the ligand-binding domains (LBDs) of both ERα and ERβ. plos.org These models show that estradiol's phenolic A-ring is anchored at one end of the LBD through crucial hydrogen bonds with specific amino acid residues, namely Glutamic acid 353 (Glu353) and Arginine 394 (Arg394), while the D-ring at the other end interacts with a hydrophobic pocket. plos.org

Advanced computational methods, such as ab initio fragment molecular orbital calculations, provide a quantum mechanical view of these interactions. nih.gov They reveal strong electrostatic interactions between estradiol and charged/polarized residues (Glu353, Arg394, His524) and significant van der Waals dispersion forces with surrounding hydrophobic residues. nih.gov These models also identify charge-transfer interactions through the hydrogen-bond network, indicating a two-way electron donation and back-donation between the receptor and the ligand, which is characteristic of their binding. nih.gov

Molecular dynamics (MD) simulations are used to study the flexibility of the receptor and the stability of the ligand-receptor complex over time. rsc.org These simulations can explore conformational changes in the receptor upon estradiol binding, which are critical for the recruitment of co-regulator proteins and subsequent gene transcription. rsc.org

Preclinical Development of Novel Delivery Systems and Prodrug Strategies

Design and Evaluation of Sustained-Release Formulations for Estradiol (B170435) Esters (in animal models)

The esterification of estradiol, particularly with long-chain fatty acids like octadecanoic acid to form Estradiol 17-O-Octadecanoate (also known as estradiol stearate), is a key strategy for creating sustained-release formulations. This chemical modification renders the estradiol molecule more lipophilic, which is crucial for its behavior following administration. wikipedia.org In animal models, when administered via intramuscular or subcutaneous injection, these highly lipophilic esters form a localized depot within muscle or fat tissue. wikipedia.org The active estradiol is then slowly released from this depot as esterase enzymes in the body gradually hydrolyze the ester bond. wikipedia.org

The length of the fatty acid ester chain is directly correlated with its lipophilicity and, consequently, its duration of action. wikipedia.org For instance, studies comparing various estradiol esters have demonstrated this principle:

Estradiol Benzoate (B1203000) (a shorter ester) has a duration of 2 to 3 days. wikipedia.org

Estradiol Valerate (B167501) (a 5-carbon ester) provides effects for 1 to 3 weeks. wikipedia.org

Estradiol Cypionate (an 8-carbon ester derivative) can last for 3 to 4 weeks. wikipedia.org

Following this logic, Estradiol 17-O-Octadecanoate, with its long 18-carbon chain, is designed for a significantly prolonged release profile. Studies in ACI rats have utilized estradiol-17β-fatty acid esters, including stearate (B1226849) (octadecanoate), to investigate long-term estrogen exposure. nih.gov The use of slow-release pellets or silastic capsules containing estradiol in rodent models is a common method to achieve and maintain physiological hormone concentrations over extended periods, which is essential for studying chronic effects. nih.govdiva-portal.org However, research has shown that commercial pellets can lead to initial supraphysiological concentrations, whereas methods like silastic capsules or novel oral preparations can provide more stable and physiologically relevant hormone levels in mice and rats. nih.govdiva-portal.org The primary goal of these sustained-release systems is to provide consistent, long-term exposure, mimicking continuous physiological secretion or ensuring patient compliance with a less frequent administration schedule. wikipedia.orgbelmatech.com

Nano-Based Delivery Systems for Estradiol and its Esters (e.g., polymeric nanoparticles, lipid nanoparticles, exosomes)

Nanotechnology offers a promising platform to overcome challenges associated with the delivery of hydrophobic compounds like estradiol and its esters. nih.govfrontierspartnerships.org By encapsulating the hormone within nanocarriers such as polymeric nanoparticles or lipid-based systems, it is possible to improve stability, control release, and enhance bioavailability. nih.govfrontierspartnerships.org

Polymeric nanoparticles, often made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), are a versatile option. frontierspartnerships.orgresearchgate.netmdpi.com They can encapsulate a wide range of drugs and allow for surface modification to target specific tissues. frontierspartnerships.orgmdpi.com Lipid-based nanocarriers, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are also well-suited for hydrophobic drugs. nih.govtandfonline.com These systems leverage the advantages of lipid components to enhance drug loading and permeation across biological membranes. nih.govtandfonline.comresearchgate.net

The encapsulation of estradiol into nanoparticles is designed to protect the drug from premature metabolic breakdown and control its release. nih.govfrontierspartnerships.org For polymeric nanoparticles like PLGA, estradiol is incorporated into the polymer matrix using techniques such as the emulsion-diffusion-evaporation method. researchgate.netresearchgate.net The release of the drug is then governed by a combination of diffusion through the polymer matrix and the degradation of the polymer itself. researchgate.net Studies have demonstrated near zero-order release kinetics in vitro, with estradiol being released over extended periods, such as 31 to 45 days. researchgate.net

For lipid-based systems, the drug is dissolved or dispersed within the solid lipid core. ualberta.ca The encapsulation efficiency can be very high; for example, an efficiency of 97.50% has been reported for an estradiol nanoemulsion. frontierspartnerships.org The characteristics of these nanoparticles, such as size, zeta potential (surface charge), and polydispersity index (PDI), are critical for their stability and in vivo behavior. nih.gov

| Nanoparticle Type | Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Source |

|---|---|---|---|---|---|

| PLGA Nanoparticles (PVA stabilized) | Poly(lactide-co-glycolide), Polyvinyl alcohol | 410.9 ± 39.4 | Negative | Not Reported | researchgate.net |

| PLGA Nanoparticles (DMAB stabilized) | Poly(lactide-co-glycolide), Didodecyldimethylammonium bromide | 148.3 ± 10.7 | Positive | Not Reported | researchgate.net |

| PLGA Nanoparticles (T-80 coated) | Poly(lactide-co-glycolide), Tween 80 | ~130 | Not Reported | Not Reported | researchgate.net |

| Liposomes | Phospholipids (e.g., POPC) | 138 - 217 | -28.0 to +27.0 | Not Reported | nih.gov |

| Nanoemulsion | Lipid, Surfactant | 14.9 - 138 | -33.80 ± 2.45 | up to 97.50% | nih.govfrontierspartnerships.org |

A primary goal of using nano-based delivery systems is to improve the oral bioavailability of estradiol, which is otherwise low due to extensive first-pass metabolism. researchgate.netwikipedia.org Animal studies have consistently shown that nanoparticle formulations significantly enhance bioavailability and alter the pharmacokinetic profile to achieve a more sustained effect.

In a study using ovariectomized female rats, orally administered estradiol-loaded PLGA nanoparticles (500 μg/kg) resulted in a three-fold increase in the area under the plasma concentration-time curve (AUC) compared to an equivalent dose of a drug suspension (34,212 vs. 11,339 pg·h/mL). nih.govfrontierspartnerships.org The nanoparticles also demonstrated a sustained-release profile, with a delayed time to maximum concentration (Tmax) of 18 hours, compared to 4 hours for the suspension, and a longer elimination half-life (T1/2) of 11.84 hours versus 5.46 hours. nih.govfrontierspartnerships.org Similarly, PLGA nanoparticles stabilized with DMAB, when given orally to male rats, allowed estradiol to be detected in the blood for up to 7 days, compared to only 2 days for PVA-stabilized particles, indicating a significant improvement in circulation time. researchgate.net

| Formulation (Dose: 500 µg/kg) | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) | T1/2 (h) | Source |

|---|---|---|---|---|---|

| E2-PLGA Nanoparticles | 476.02 | 18 | 34,212.08 | 11.84 | nih.govfrontierspartnerships.org |

| E2 Drug Suspension | 757.03 | 4 | 11,339.20 | 5.46 | nih.govfrontierspartnerships.org |

Encapsulation and Controlled Release Mechanisms

Prodrug Design for Targeted Delivery of Estradiol (e.g., brain-targeting)

Prodrugs are inactive molecules that are converted into an active drug within the body through enzymatic or chemical reactions. nih.govmdpi.com This approach can be used to overcome delivery challenges and achieve tissue-selective drug action. For estradiol, a key area of preclinical research is the design of prodrugs that can selectively deliver the hormone to the brain, offering potential therapies for neurological conditions without causing undesirable peripheral estrogenic effects. techlinkcenter.orgnih.govsigmaaldrich.com

A leading strategy involves a bioprecursor prodrug, 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED). techlinkcenter.orgnih.gov This compound is designed to be inert systemically but is rapidly converted to active 17β-estradiol by enzymes, specifically short-chain dehydrogenases/reductases, that are preferentially expressed in the brain. techlinkcenter.orgnih.govmdpi.com

Preclinical studies in various rodent models have demonstrated the brain-selective action of DHED. techlinkcenter.orgnih.govjneurosci.org Following systemic administration in rats and mice, DHED successfully crosses the blood-brain barrier. nih.govnih.gov Once in the brain, it is efficiently converted to estradiol, leading to localized estrogenic effects. techlinkcenter.orgmdpi.com A pilot pharmacokinetic study in orchidectomized rats showed that oral administration of DHED resulted in the formation of estradiol in the brain without its appearance in the general circulation. mdpi.com This localized bioactivation was shown to alleviate symptoms related to brain estrogen deficiency in animal models of menopause and stroke. nih.govsigmaaldrich.com

Another approach explored for brain targeting is the nasal administration of water-soluble estradiol prodrugs. researchgate.net In vivo experiments in rats showed that nasal delivery of these prodrugs led to higher concentrations of estradiol in the cerebrospinal fluid (CSF) compared to an equivalent intravenous dose, suggesting preferential delivery to the brain via this route. researchgate.net

| Prodrug/System | Animal Model | Key Finding | Source |

|---|---|---|---|

| DHED (Oral) | Orchidectomized Rats | Formation of E2 in the brain without appearance in circulation. | mdpi.com |

| DHED (Systemic) | Rodent models | Selectively converts to E2 in the brain after systemic administration. | techlinkcenter.orgnih.gov |

| T-80 Coated PLGA Nanoparticles (Oral) | Ovariectomized Rats | Significantly higher brain estradiol levels (1.969 ng/g) compared to uncoated nanoparticles (1.105 ng/g). | researchgate.netnih.gov |

| Water-Soluble Ester Prodrugs (Nasal) | Rats | Higher CSF estradiol concentrations following nasal delivery compared to IV administration. | researchgate.net |

A critical aspect of targeted prodrug development is confirming that the drug does not accumulate or exert effects in non-target organs. For brain-selective estradiol prodrugs, this means avoiding estrogenic stimulation of peripheral tissues like the uterus and breasts. techlinkcenter.orgsigmaaldrich.com Studies with DHED have shown that this prodrug does not cause uterotrophic effects or promote the proliferation of estrogen-responsive cancerous tissues in animal models, which are typical side effects of systemic estrogen administration. nih.govsigmaaldrich.com While DHED treatment induced progesterone (B1679170) receptor gene expression in the hypothalamus (a brain region), it did not stimulate galanin expression in the anterior pituitary, further confirming the lack of systemic estrogen exposure. mdpi.com

Biodistribution studies in non-human primates, such as rhesus monkeys, are also crucial for understanding estrogen metabolism, which can differ significantly between species. nih.govresearchgate.net For example, in vitro studies with rhesus monkey liver homogenates showed that 17β-estradiol is predominantly metabolized to 17β-estradiol-17-glucosiduronate, a pattern unique to this species. nih.gov Designing preclinical experiments in animal models that accurately predict human pharmacokinetics and biodistribution is challenging but essential. nih.gov Studies comparing estetrol (B1671307) exposure in women and mice highlighted that achieving stable, human-like plasma concentrations in mice required continuous delivery via osmotic minipumps rather than oral or injection routes, underscoring the importance of selecting the appropriate administration method in preclinical models. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Physiological Roles of Endogenous Estradiol (B170435) 17-O-Octadecanoate (Lipoidal Estradiol)

Estradiol 17-O-octadecanoate is a naturally occurring ester of estradiol, found endogenously as a component of what is known as lipoidal estradiol. wikipedia.org These are fatty acid esters of estradiol that are stored in adipose tissue and other tissues, acting as a long-lasting reservoir for the hormone. wikipedia.org A key area of future research is to fully elucidate the physiological roles of this endogenous pool of estradiol esters.

Research is needed to understand how various physiological and pathological conditions, such as obesity, menopause, and certain types of cancer, affect the metabolism of lipoidal estradiol. nih.gov Furthermore, the contribution of endogenously produced estradiol esters to the maintenance of bone density, cardiovascular health, and brain function is an area that warrants further investigation. wikipedia.orgphysio-pedia.com

Advanced Enzymatic and Chemical Engineering for Tailored Ester Synthesis

The synthesis of estradiol esters, including estradiol 17-O-octadecanoate, can be achieved through both chemical and enzymatic methods. arkat-usa.orgmdpi.com Future research in this area is focused on developing more efficient, selective, and environmentally friendly synthesis processes.

Enzymatic Synthesis:

Enzymatic methods, particularly those using lipases, offer several advantages over traditional chemical synthesis, such as high regioselectivity and milder reaction conditions. arkat-usa.org Lipases can selectively acylate the 17-hydroxyl group of estradiol, which is crucial for producing long-acting esters. arkat-usa.org Future research in this area could focus on:

Screening for novel lipases with enhanced activity and stability.

Immobilizing enzymes to improve their reusability and process efficiency.

Utilizing solvent-free reaction systems to create a more sustainable process.

Chemical Engineering:

Advances in chemical engineering, such as the use of flow chemistry and microwave-assisted synthesis, can also be applied to the production of estradiol esters. mdpi.combeilstein-journals.org These technologies can offer benefits like improved reaction control, faster reaction times, and easier scale-up. beilstein-journals.org Further research could explore the development of continuous flow processes for the synthesis of estradiol 17-O-octadecanoate, which could lead to more efficient and cost-effective production. beilstein-journals.org

| Method | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Enzymatic Synthesis | High regioselectivity, mild reaction conditions, environmentally friendly. arkat-usa.org | Potentially slower reaction rates, enzyme cost and stability. | Novel lipase (B570770) screening, enzyme immobilization, solvent-free systems. |

| Chemical Synthesis | Well-established methods, can be used for large-scale production. mdpi.com | Often requires harsh reaction conditions, may produce byproducts. mdpi.com | Development of more selective and efficient catalysts. |